molecular formula C24H28N2O6 B13009488 Boc-Dbu(Fmoc)-OH

Boc-Dbu(Fmoc)-OH

Cat. No.: B13009488
M. Wt: 440.5 g/mol
InChI Key: FSCCIFFKRBHSLF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Dbu(Fmoc)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of the amino acid with protective groups attached to the amino and carboxyl groups. The Boc group protects the amino group, while the Fmoc group protects the carboxyl group. This compound is essential in the synthesis of peptides, as it allows for the selective deprotection and coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dbu(Fmoc)-OH involves the protection of the amino and carboxyl groups of the amino acid. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-Dbu(Fmoc)-OH undergoes several types of reactions, including deprotection, coupling, and substitution reactions.

Common Reagents and Conditions

    Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), while the Fmoc group is removed using piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    Coupling: The amino group of this compound can be coupled with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which are used in various scientific and industrial applications.

Scientific Research Applications

Boc-Dbu(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In biology and medicine, peptides synthesized using this compound are used as therapeutic agents, diagnostic tools, and in vaccine development. In the industry, these peptides are used in the development of new materials, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of Boc-Dbu(Fmoc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of amino acids. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Fmoc group protects the carboxyl group, allowing for the selective deprotection and coupling of amino acids in a specific sequence. The deprotection of the Boc and Fmoc groups is achieved using specific reagents, which selectively remove the protective groups without affecting the rest of the molecule.

Comparison with Similar Compounds

Boc-Dbu(Fmoc)-OH is similar to other amino acid derivatives used in peptide synthesis, such as Boc-Ala(Fmoc)-OH and Boc-Gly(Fmoc)-OH. this compound is unique in its ability to provide selective protection and deprotection of the amino and carboxyl groups, allowing for the synthesis of peptides with specific sequences. Similar compounds include:

  • Boc-Ala(Fmoc)-OH
  • Boc-Gly(Fmoc)-OH
  • Boc-Val(Fmoc)-OH

These compounds also provide selective protection and deprotection of the amino and carboxyl groups, but this compound is preferred for its efficiency and ease of use in peptide synthesis.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1

InChI Key

FSCCIFFKRBHSLF-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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